molecular formula C18H17FN4O B1684199 2-[2-Fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide CAS No. 934162-61-5

2-[2-Fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide

Numéro de catalogue B1684199
Numéro CAS: 934162-61-5
Poids moléculaire: 324.4 g/mol
Clé InChI: AHIVQGOUBLVTCB-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a benzimidazole carboxamide with the molecular formula C18H17FN4O . It is also known by the synonyms A-966492 and CHEMBL1090467 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring attached to a carboxamide group and a phenyl ring substituted with a fluoro group and a pyrrolidinyl group . The compound has a molecular weight of 324.4 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.

Applications De Recherche Scientifique

Oncology

Application Summary

A-966492 is utilized in oncology as a PARP inhibitor, enhancing the efficacy of chemotherapeutic agents .

Methods of Application

In vitro studies involve treating cancer cell lines with A-966492, often in combination with other drugs like Topotecan, to assess radiosensitization effects .

Results and Outcomes

The combination of A-966492 and Topotecan has shown effective radiosensitization on glioblastoma spheroids, suggesting improved radiotherapy outcomes .

Neurology

Application Summary

A-966492’s ability to cross the blood-brain barrier makes it a candidate for neuroprotective strategies .

Methods of Application

Research includes administering A-966492 to model organisms or cell lines to observe its neuroprotective effects.

Results and Outcomes

While specific neurology-focused studies on A-966492 are limited, its pharmacological profile suggests potential applications in neurodegenerative disease treatment.

Immunology

Application Summary

A-966492 has been studied for its impact on immune responses, particularly in the context of infections like tuberculosis .

Methods of Application

In vitro experiments with human macrophages infected with Mycobacterium tuberculosis are treated with A-966492 to assess its effect on bacterial survival .

Results and Outcomes

A-966492 decreased intracellular Mycobacterium tuberculosis levels, indicating its potential as a host-directed therapy .

Pharmacology

Application Summary

A-966492 is significant in pharmacology for its PARP inhibitory activity, which is crucial in the development of new therapeutic strategies .

Methods of Application

Pharmacological studies involve dose-response experiments and assessing drug synergy with other compounds.

Results and Outcomes

A-966492 enhances the efficacy of temozolomide (TMZ) in a dose-dependent manner and shows promise in combination therapies .

Molecular Biology

Application Summary

In molecular biology, A-966492 is used to study the PARP family of enzymes and their role in DNA repair mechanisms .

Methods of Application

Molecular biology techniques include in vitro inhibition experiments to characterize the selectivity and potency of A-966492 against various PARP enzymes .

Results and Outcomes

A-966492 has shown intermediate selectivity for PARP1 and PARP2, providing insights into the enzyme’s role in cellular processes .

This analysis provides a snapshot of the diverse applications of A-966492 across different scientific fields. The compound’s role as a PARP inhibitor opens up numerous possibilities for therapeutic interventions and research into cellular mechanisms of disease.

Preclinical Tumor Models

Application Summary

A-966492 has shown promise in preclinical tumor models, particularly in combination with other chemotherapeutic agents .

Methods of Application

In vivo studies involve administering A-966492 to mice with subcutaneous murine melanoma (B16F10) or breast cancer xenografts (MX-1), in combination with temozolomide (TMZ) or carboplatin .

Results and Outcomes

The compound demonstrated significant enhancement of TMZ’s efficacy in a murine melanoma model and exhibited single-agent activity in a BRCA1-deficient MX-1 tumor model .

Pharmacokinetics

Application Summary

A-966492 has been characterized for its pharmacokinetic properties across multiple species, including rats, dogs, and monkeys .

Methods of Application

Pharmacokinetic studies assess the oral bioavailability and half-life of A-966492 through various dosing regimens .

Results and Outcomes

The compound showed oral bioavailabilities of 34-72% and half-lives of 1.7-1.9 hours, indicating favorable pharmacokinetic profiles for further development .

Radiosensitization

Application Summary

A-966492, in combination with Topotecan, has been investigated for its radiosensitizing effects on glioblastoma spheroids .

Methods of Application

The treatment involves using non-toxic concentrations of A-966492 and Topotecan followed by radiation exposure. The efficacy is measured using clonogenic assays and immunofluorescence staining for γ-H2AX expression .

Results and Outcomes

The combination treatment enhanced cell killing, suggesting that A-966492 could be a suitable strategy for improving radiotherapy outcomes .

Propriétés

IUPAC Name

2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIVQGOUBLVTCB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586581
Record name 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide

CAS RN

934162-61-5
Record name 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-Fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[2-Fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide
Reactant of Route 3
2-[2-Fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide
Reactant of Route 4
2-[2-Fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide
Reactant of Route 5
2-[2-Fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide
Reactant of Route 6
2-[2-Fluoro-4-[(2S)-2-pyrrolidinyl]phenyl]-1H-benzimidazole-7-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.